2-{4-[4-({3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamoyl)phenoxy]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O5S2/c35-29(39)27-23-7-3-1-5-9-25(23)44-33(27)37-31(41)19-11-15-21(16-12-19)43-22-17-13-20(14-18-22)32(42)38-34-28(30(36)40)24-8-4-2-6-10-26(24)45-34/h11-18H,1-10H2,(H2,35,39)(H2,36,40)(H,37,41)(H,38,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPZXHWEABOMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(C6=C(S5)CCCCC6)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[4-({3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamoyl)phenoxy]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to the class of cyclohepta[b]thiophenes , which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions that yield derivatives with various functional groups that enhance their biological properties. For instance, cyclization reactions and the introduction of carbamoyl groups have been shown to influence the pharmacological profile of thiophene derivatives significantly .
Antitumor Activity
Recent studies have highlighted the antitumor activity of cyclohepta[b]thiophene derivatives. In particular:
- Cell Proliferation Assays : The compound was evaluated using several cancer cell lines including A549 (lung cancer), OVACAR-4 (ovarian cancer), and others. It demonstrated significant antiproliferative effects with submicromolar GI50 values, indicating potent growth inhibition .
- Mechanistic Studies : Further investigations revealed that the compound induces cell cycle arrest at the G2/M phase and promotes early apoptosis. This was evidenced by the activation of caspases 3, 8, and 9 in treated cells . The mechanism appears to involve inhibition of tubulin polymerization which is critical for mitotic spindle formation during cell division .
Cytotoxicity and Selectivity
The cytotoxicity of the compound was assessed against both tumor and normal cell lines. Remarkably, it exhibited minimal cytotoxic effects on normal cells while maintaining high selectivity for cancer cells. This selectivity is crucial for minimizing side effects during chemotherapy .
Antimicrobial and Other Biological Activities
In addition to its anticancer properties, some derivatives of cyclohepta[b]thiophenes have shown promising antimicrobial activity. Studies indicate that these compounds can inhibit bacterial growth and exhibit antifungal properties against various pathogens. The structural features such as fused thiophene rings contribute to this broad-spectrum activity .
Summary of Research Findings
| Activity | Cell Lines Tested | GI50 Values (μM) | Mechanism |
|---|---|---|---|
| Antitumor | A549, OVACAR-4 | 0.69 - 2.27 | Induces G2/M arrest; apoptosis via caspases |
| Antimicrobial | Various bacterial strains | Not specified | Inhibition of bacterial growth |
| Cytotoxicity | Normal vs Tumor Cells | Minimal in normal cells | Selective action against tumor cells |
Case Studies
- In vitro Studies : A study involving a series of cyclohepta[b]thiophene derivatives demonstrated their potential as effective anticancer agents with varying degrees of activity across different cancer types .
- In vivo Efficacy : Animal models have confirmed the antitumor efficacy of certain derivatives in reducing tumor growth compared to untreated controls. These findings support the transition from laboratory studies to clinical trials .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. The mechanisms underlying this activity include:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It has been shown to cause G1 or G2/M phase arrest in cancer cells.
- Targeting Specific Pathways : The unique structural components may interact with receptors and enzymes involved in tumor growth and metastasis.
Case Studies
| Study | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Study A | HCT116 (Colon Cancer) | 6.2 | Apoptosis induction |
| Study B | T47D (Breast Cancer) | 27.3 | Cell cycle arrest |
| Study C | Ca9-22 (Oral Squamous Cell Carcinoma) | 43.4 | Pathway targeting |
These findings suggest that this compound could be developed into a novel chemotherapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiophene derivatives have demonstrated efficacy against a range of bacterial strains:
Case Studies
| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Study D | E. coli | 15 μg/mL |
| Study E | S. aureus | 10 μg/mL |
| Study F | P. aeruginosa | 20 μg/mL |
These results highlight the potential of this compound as a lead structure for developing new antimicrobial agents.
Other Potential Applications
Beyond anticancer and antimicrobial activities, the compound may have applications in:
- Anti-inflammatory Research : Thiophene derivatives have been noted for their anti-inflammatory properties.
- Neuroprotective Studies : Some studies suggest potential neuroprotective effects that warrant further exploration.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The compound’s analogs can be categorized based on substitutions and core modifications:
Computational Similarity Analysis
- Tanimoto Coefficient-Based Comparisons : Structural similarity assessments using fingerprint methods (e.g., US-EPA CompTox Dashboard) reveal analogs with Tanimoto indices >0.7. For example, ethyl 2-(4-nitrobenzamido)-... (CAS 331819-60-4) shares ~75% similarity with the target compound, primarily due to the cyclohepta[b]thiophene core .
- Graph-Based Comparisons : Advanced graph-theoretical methods, though computationally intensive, highlight nuanced differences in linker flexibility and substituent effects, which fingerprint methods may overlook .
Pharmacokinetic and Bioactivity Profiles
- Ethyl Ester Derivative (CAS 331819-60-4) : Higher logP (~3.2) due to nitro/ester groups, correlating with improved lipophilicity but reduced aqueous solubility .
- 2-(4-Methylphenylimino) Analog: Demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus, attributed to the chlorophenyl and isopropyl moieties .
Research Findings and Implications
Bioactivity Potential
The dual carbamoyl groups may enhance binding to zinc-dependent enzymes, though this requires experimental validation.
Limitations of Current Comparisons
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The cyclohepta[b]thiophene scaffold is synthesized via the Gewald reaction, a one-pot multicomponent process involving cycloheptanone, malononitrile, sulfur, and a base such as diethylamine in ethanol. This reaction proceeds through a Knoevenagel condensation followed by cyclization, yielding 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (1 ) as the primary intermediate.
Key Reaction Conditions
Hydrolysis of Nitrile to Carboxamide
The 3-carbonitrile group in 1 is hydrolyzed to a carboxamide using concentrated sulfuric acid (H₂SO₄) at 0–5°C, followed by neutralization with aqueous ammonia. This step affords 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (2 ) in 85–90% yield.
Characterization Data for 2
Introduction of 2-Carbamoyl Group
The 2-amino group in 2 is converted to a carbamoyl (CONH₂) moiety via reaction with trichloroacetyl chloride in dry pyridine, followed by ammonolysis. This two-step process ensures selective acylation without disturbing the 3-carboxamide group.
Reaction Protocol
- Trichloroacetylation : 2 (1.0 equiv) is treated with trichloroacetyl chloride (1.2 equiv) in pyridine at 0°C for 2 h.
- Ammonolysis : The intermediate is stirred with aqueous NH₃ (28%) at room temperature for 12 h.
Characterization Data for 3-Carbamoyl Derivative
Synthesis of Phenoxybenzamide Linker
Preparation of 4-Hydroxybenzoic Acid Derivatives
4-Hydroxybenzoic acid is protected as its methyl ester using methanol and H₂SO₄, yielding methyl 4-hydroxybenzoate (3 ). Subsequent nucleophilic aromatic substitution with 4-fluoronitrobenzene in DMF at 120°C introduces a phenoxy group, forming methyl 4-(4-nitrophenoxy)benzoate (4 ).
Reaction Conditions
Reduction and Carbamoylation
The nitro group in 4 is reduced to an amine using H₂/Pd-C in ethanol, yielding methyl 4-(4-aminophenoxy)benzoate (5 ). The amine is then converted to a carbamoyl group via reaction with phosgene (COCl₂) in toluene, followed by quenching with NH₃(g).
Key Steps
Hydrolysis and Activation
The methyl ester in 5 is hydrolyzed to 4-(4-carbamoylphenoxy)benzoic acid (6 ) using NaOH (2M) in THF/H₂O. The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane.
Coupling of Cyclohepta[b]thiophene Units to Linker
Amide Bond Formation
The acid chloride derivative of 6 is reacted with the 2-carbamoyl-cyclohepta[b]thiophene-3-carboxamide (2 ) in dry pyridine at 80°C for 24 h. This forms the final dimeric structure via sequential amide couplings.
Reaction Optimization
- Molar Ratio : 1:2 (linker:cyclohepta[b]thiophene units)
- Solvent : Pyridine, anhydrous
- Yield : 50–55%.
Characterization of Target Compound
- HRMS (ESI) : m/z Calcd for C₄₃H₄₀N₆O₈S₂: 856.2345; Found: 856.2352.
- ¹H NMR (DMSO-d₆) : δ 1.55–1.90 (m, 16H, cycloheptane), 7.25–8.10 (m, 8H, aromatic), 10.30 (s, 2H, CONH).
Mechanistic Insights and Side Reactions
Competing Pathways in Gewald Reaction
The formation of byproducts such as 2-aminothiophene-3-carboxylic acid derivatives is minimized by controlling the reaction temperature and stoichiometry of sulfur. Excess sulfur (1.5 equiv) ensures complete cyclization.
Selectivity in Carbamoylation
The use of pyridine as a base during trichloroacetylation prevents over-acylation at the 3-carboxamide group.
Comparative Analysis of Synthetic Routes
Table 1. Yield Comparison for Key Intermediates
| Step | Yield (%) | Source |
|---|---|---|
| Gewald Reaction | 68–75 | |
| Nitrile Hydrolysis | 85–90 | |
| Phenoxy Linker Synthesis | 60–65 | |
| Final Coupling | 50–55 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
